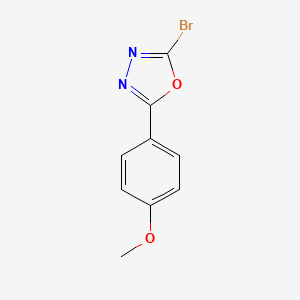

1,3,4-Oxadiazole, 2-bromo-5-(4-methoxyphenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-Oxadiazole is a heterocyclic compound that contains an oxygen atom and two nitrogen atoms in a five-membered ring . The 1,3,4-Oxadiazole scaffold possesses a wide variety of biological activities, particularly for cancer treatment . Structural modifications are important in the development of novel 1,3,4-oxadiazole-based drugs to ensure high cytotoxicity towards malignant cells .

Synthesis Analysis

A new approach to 1,3,4-oxadiazoles is described wherein α-bromo nitroalkanes are coupled to acyl hydrazides to deliver the 2,5-disubstituted oxadiazole directly, avoiding a 1,2-diacyl hydrazide intermediate .Molecular Structure Analysis

The 1,3,4-oxadiazole molecule is composed of two nitrogen atoms, one oxygen atom, and two carbon atoms . Substituents at the 2- and/or 5-positions can modulate the heterocycle’s electronic and hydrogen bond-accepting capability .Chemical Reactions Analysis

1,3,4-Oxadiazole scaffolds selectively interact with nucleic acids, enzymes, and globular proteins . A variety of mechanisms, such as the inhibition of growth factors, enzymes, and kinases, contribute to their antiproliferative effects .Physical and Chemical Properties Analysis

The 1,3,4-oxadiazole is an aromatic heterocycle valued for its low-lipophilicity in drug development . Substituents at the 2- and/or 5-positions can modulate the heterocycle’s electronic and hydrogen bond-accepting capability, while exploiting its use as a carbonyl bioisostere .Scientific Research Applications

Optoelectronics Applications

1,3,4-Oxadiazole derivatives have shown potential in optoelectronics due to their optical nonlinearity. A study by Chandrakantha et al. (2011) synthesized a new series of 1,3,4-oxadiazole derivatives containing 2-fluoro-4-methoxy phenyl, demonstrating their application as optical limiters, which is crucial for protecting sensitive optical devices from damage due to intense light exposure. This finding suggests the potential use of these compounds in developing advanced optoelectronic devices Chandrakantha et al., 2011.

Corrosion Inhibition

In the field of corrosion science, 1,3,4-oxadiazoles have been identified as effective corrosion inhibitors for metals. Bouklah et al. (2006) investigated the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid media, finding high efficiency in corrosion protection. The study highlighted the compound's potential in industrial applications where corrosion resistance is critical Bouklah et al., 2006.

Antimicrobial Applications

Several studies have explored the antimicrobial properties of 1,3,4-oxadiazole derivatives. For instance, new series of 1,3,4-oxadiazole derivatives incorporating a 3-fluoro-4-methoxyphenyl moiety have shown significant antimicrobial and antioxidant activities, suggesting their utility in drug research and development as potential antimicrobial agents Dinesha et al., 2014.

Mechanism of Action

Target of Action

The 1,3,4-Oxadiazole, 2-bromo-5-(4-methoxyphenyl)- compound is known to interact with various enzymes and proteins that contribute to cell proliferation . These targets include thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in DNA synthesis, gene expression, DNA topology, telomere maintenance, and nucleotide metabolism, respectively .

Mode of Action

The compound interacts with its targets, modulating their activity and resulting in changes at the molecular level . For instance, by inhibiting thymidylate synthase, the compound can disrupt DNA synthesis, leading to cell cycle arrest . Similarly, by inhibiting HDAC, it can alter gene expression patterns, potentially inducing apoptosis .

Biochemical Pathways

The compound’s action affects several biochemical pathways. By inhibiting thymidylate synthase, it impacts the folate pathway, disrupting DNA synthesis and repair . Its inhibition of HDAC alters the acetylation status of histones, affecting chromatin structure and gene expression . Furthermore, by inhibiting topoisomerase II, it interferes with DNA topology and replication .

Pharmacokinetics

It can also act as a bioisosteric hydrogen bond acceptor for carbonyl compounds, potentially impacting its metabolism .

Result of Action

The compound’s action at the molecular level leads to cellular effects such as cell cycle arrest and apoptosis . By disrupting DNA synthesis and altering gene expression, it can inhibit cell proliferation and induce cell death . These effects contribute to its potential antitumor activity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, potentially impacting its absorption and distribution . Additionally, the presence of other compounds can influence its metabolism and excretion .

Future Directions

The development of novel 1,3,4-oxadiazole-based drugs is ongoing, with structural modifications being important to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds . Future research will likely continue to explore the potential of 1,3,4-oxadiazole and its derivatives in various applications, particularly in cancer treatment .

Biochemical Analysis

Biochemical Properties

It is known that 1,3,4-oxadiazole derivatives have been shown to interact with various enzymes and proteins, contributing to their antiproliferative effects

Cellular Effects

It is known that 1,3,4-oxadiazole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of 1,3,4-Oxadiazole, 2-bromo-5-(4-methoxyphenyl)- is not well-defined. 1,3,4-oxadiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Properties

IUPAC Name |

2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-13-7-4-2-6(3-5-7)8-11-12-9(10)14-8/h2-5H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBLGMQKKFGHTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN=C(O2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-Oxothiolan-3-yl)-2,5-diphenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2888725.png)

![1-Cyclopropyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2888727.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2888728.png)

![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2888731.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2888735.png)

![2-Methyl-4H-pyrazolo[3,4-b][1,4]oxazin-5-one](/img/structure/B2888737.png)

![1-(3-(dimethylamino)propyl)-3-hydroxy-5-(3-methoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2888739.png)

![(E)-4-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)-4-oxobut-2-enoic acid](/img/structure/B2888743.png)